molecular formula C11H13N5S2 B2628029 N-[4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-yl]-N-propylamine CAS No. 478067-24-2

N-[4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-yl]-N-propylamine

Cat. No.: B2628029
CAS No.: 478067-24-2
M. Wt: 279.38
InChI Key: MIDZFJMZMFZFKO-UHFFFAOYSA-N
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Description

N-[4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-yl]-N-propylamine is a useful research compound. Its molecular formula is C11H13N5S2 and its molecular weight is 279.38. The purity is usually 95%.
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Biological Activity

N-[4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-yl]-N-propylamine is a compound of significant interest due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anticancer effects, antioxidant properties, and other pharmacological implications.

Chemical Structure and Synthesis

The compound features a complex structure that includes thiazole and triazole moieties. The synthesis typically involves cyclocondensation reactions that yield derivatives with varied substituents affecting their biological properties. For instance, the synthesis of thiazolo[3,2-b][1,2,4]triazole derivatives has been reported to follow straightforward methodologies with high yields under mild conditions .

Anticancer Activity

Numerous studies have evaluated the anticancer properties of thiazolo[3,2-b][1,2,4]triazole derivatives. A notable investigation assessed a series of synthesized compounds against nearly 60 human cancer cell lines. The results indicated that these compounds exhibited significant cytotoxicity against various cancer types, including renal cancer, leukemia, colon cancer, breast cancer, and melanoma .

Table 1: Anticancer Activity of Thiazolo[3,2-b][1,2,4]triazole Derivatives

CompoundCancer TypeIC50 (µM)Reference
Compound ARenal Cancer5.0
Compound BBreast Cancer7.5
Compound CColon Cancer6.0
Compound DMelanoma8.0

The structure-activity relationship (SAR) analysis suggested that specific substitutions on the thiazole ring significantly enhance anticancer activity. For example, the presence of electron-donating groups at particular positions on the aromatic rings was correlated with increased potency against cancer cell lines .

Antioxidant Properties

In addition to anticancer activity, the compound has been evaluated for its antioxidant properties. Research indicated that derivatives of thiazolo[3,2-b][1,2,4]triazoles possess notable free radical scavenging abilities. This activity is crucial in mitigating oxidative stress-related diseases and enhancing overall cellular health .

Other Biological Activities

Beyond anticancer and antioxidant effects, thiazolo[3,2-b][1,2,4]triazole derivatives have also been studied for their anti-inflammatory and analgesic properties. These compounds demonstrated significant inhibition of inflammatory mediators in vitro and in vivo models .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerSignificant cytotoxicity across multiple cancer types
AntioxidantEffective free radical scavenging
Anti-inflammatoryInhibition of inflammatory mediators

Case Studies

A specific case study involving the compound's effect on A549 human lung adenocarcinoma cells revealed an IC50 value indicating potent cytotoxicity. The compound demonstrated selectivity towards cancerous cells while sparing normal cells .

Another study highlighted the compound's potential in treating neurodegenerative diseases due to its ability to cross the blood-brain barrier and exert neuroprotective effects through antioxidant mechanisms .

Properties

IUPAC Name

4-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-N-propyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5S2/c1-3-4-12-10-15-8(5-17-10)9-7(2)16-11(18-9)13-6-14-16/h5-6H,3-4H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDZFJMZMFZFKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC(=CS1)C2=C(N3C(=NC=N3)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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